molecular formula C11H16N2O2 B13325702 2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine

2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine

Cat. No.: B13325702
M. Wt: 208.26 g/mol
InChI Key: QFUHBLGDELMOOP-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a methoxy group and an amine group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of 2-methoxypyridine with 2-methyltetrahydrofuran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine is unique due to the presence of both a methoxy group and a tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methoxy-N-(2-methyloxolan-3-yl)pyridin-3-amine

InChI

InChI=1S/C11H16N2O2/c1-8-9(5-7-15-8)13-10-4-3-6-12-11(10)14-2/h3-4,6,8-9,13H,5,7H2,1-2H3

InChI Key

QFUHBLGDELMOOP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(N=CC=C2)OC

Origin of Product

United States

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